molecular formula C18H15NO6 B13820825 Trimethyl 9H-carbazole-1,2,4-tricarboxylate CAS No. 37914-15-1

Trimethyl 9H-carbazole-1,2,4-tricarboxylate

Cat. No.: B13820825
CAS No.: 37914-15-1
M. Wt: 341.3 g/mol
InChI Key: NFBYZCGJZHWMRJ-UHFFFAOYSA-N
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Description

Trimethyl 9H-carbazole-1,2,4-tricarboxylate is a synthetically versatile carbazole derivative designed for medicinal chemistry and drug discovery research. The carbazole core is a privileged structure in medicinal chemistry, known for its wide range of biological activities and its ability to interact with various biological targets . This specific compound, functionalized with ester groups, serves as a key synthetic intermediate for the development of novel bioactive molecules. Carbazole derivatives have demonstrated significant anticancer potential in scientific literature. They can inhibit the proliferation of cancer cells through multiple mechanisms, including the reactivation of the p53 tumor suppressor pathway, induction of cell senescence, and triggering of apoptosis (programmed cell death) . Some derivatives are known to act as topoisomerase II inhibitors, making them particularly interesting for research into breast and uterine cancers . Furthermore, the carbazole scaffold shows promise in developing antimicrobial agents . Research indicates that various N-substituted carbazoles can exhibit potent antibacterial and antifungal activities against strains like S. aureus , E. coli , and C. albicans , with some compounds showing efficacy against drug-resistant bacteria . Beyond oncology and microbiology, the carbazole nucleus is a valuable template in neuropharmacology. Its structural properties allow for the exploration of neuroprotective and anti-neurodegenerative activities , with potential applications in researching conditions like Alzheimer's disease . The presence of multiple ester groups in this compound provides accessible sites for further chemical modification, enabling researchers to fine-tune the molecule's properties and explore its structure-activity relationships. This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use.

Properties

CAS No.

37914-15-1

Molecular Formula

C18H15NO6

Molecular Weight

341.3 g/mol

IUPAC Name

trimethyl 9H-carbazole-1,2,4-tricarboxylate

InChI

InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3

InChI Key

NFBYZCGJZHWMRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example (Inferred from Related Compounds)

Although direct detailed synthetic procedures for Trimethyl 9H-carbazole-1,2,4-tricarboxylate are scarce, a plausible synthetic route can be constructed based on the literature on carbazole derivatives:

  • Starting Material: 9H-carbazole

  • Selective Bromination: Use N-bromosuccinimide in dichloromethane to obtain 1,2,4-tribromo-9H-carbazole. Control of regioselectivity may require silica or other additives.

  • Cyanation: Treat the tribromo derivative with cuprous cyanide in N-methylpyrrolidone at elevated temperature (around 200°C) to replace bromides with cyano groups.

  • Hydrolysis: Hydrolyze the tricyano compound under acidic conditions to yield 1,2,4-tricarboxylic acid derivative of 9H-carbazole.

  • Esterification: Reflux the tricarboxylic acid with excess methanol and catalytic sulfuric acid to form the trimethyl ester.

  • Purification: Recrystallization from suitable solvents such as acetonitrile or heptane to obtain pure this compound.

Analytical and Characterization Data

  • Melting Points: Related carbazole derivatives show melting points ranging from 170°C to over 210°C depending on substitution pattern.
  • NMR Spectroscopy: Proton NMR typically shows aromatic signals between δ 7.0–8.5 ppm, with ester methyl protons around δ 3.5–4.0 ppm.
  • IR Spectroscopy: Characteristic ester carbonyl stretching bands near 1735 cm⁻¹ and carbazole N–H stretching near 3400 cm⁻¹.
  • Mass Spectrometry: Molecular ion peaks consistent with carbazole tricarboxylate esters confirm molecular weight.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Halogenation → Cyanation → Hydrolysis → Esterification NBS, CuCN, acid/base hydrolysis, methanol/sulfuric acid Established, high-yielding for intermediates Multi-step, high temperature for cyanation
Transition Metal-Catalyzed C–H Activation Rh(III) or Ir(III) catalysts, diazomalonate or cyclopropanols Direct functionalization, regioselective Requires expensive catalysts, optimization needed
Sulfonyl chloride/azide/phosphine derivatives (related carbazole modifications) Chloro sulfonic acid, sodium azide, phosphines Useful for other carbazole derivatives Not directly applicable to tricarboxylates

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Trimethyl 9H-carbazole-1,2,4-tricarboxylate has shown promising antimicrobial properties. Studies have indicated that carbazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds functionalized at specific positions on the carbazole scaffold have demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications can optimize efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Potential
Carbazole derivatives are recognized for their antitumor activities. Research has highlighted that this compound may act as a precursor for developing novel anticancer agents. Its structural features allow it to interact with biological targets involved in tumor growth and proliferation. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines .

Material Science Applications

Hole Transporting Materials (HTMs)
this compound is being explored as a component in hole transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The compound's electron-donating properties enhance the efficiency of charge transport within these devices. Research indicates that incorporating carbazole-based HTMs can lead to improved thermal stability and device performance .

Fluorescent Sensors
Recent studies have investigated the use of this compound in developing fluorescent sensors for detecting acidic environments. The compound exhibits unique fluorescence properties that can be tuned through chemical modification, making it suitable for applications in environmental monitoring and chemical sensing .

Case Studies

Study Findings Applications
Shaikh et al. (2020)Developed novel carbazole-based conjugates with significant antimicrobial activity against MRSA and other strains.Antimicrobial agents in pharmaceuticals.
Lu et al. (2019)Synthesized star-shaped carbazole HTMs achieving a power conversion efficiency (PCE) of up to 18.87% in PSCs.Enhancing solar cell technology.
Park et al. (2020)Investigated the antifungal potential of carbazole derivatives against pathogenic fungi with promising results.Antifungal treatments in medicine.

Mechanism of Action

The mechanism of action of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is primarily based on its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in biochemical pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of trimethyl 9H-carbazole-1,2,4-tricarboxylate, comparisons are drawn with structurally or functionally related tricarboxylate esters and heterocyclic systems. Key compounds include:

Trimethyl (1E)-But-1-ene-1,2,4-Tricarboxylate (Trans-Homoaconitate, 1a)

  • Structure : Linear unsaturated tricarboxylate with ester groups at positions 1, 2, and 4 .
  • Synthesis: Prepared via transesterification or saponification reactions using potassium trimethylsilanolate in anhydrous diethyl ether .
  • Spectroscopy :
    • ¹H-NMR : δ 2.54 (t, CH₂), 3.67–3.82 (s, OCH₃), 6.82 (s, =CH) .
    • ¹³C-NMR : Distinct carbonyl signals at δ 166.01–173.08 ppm .
  • Elemental Analysis : Matches theoretical values (C: 52.14%, H: 5.93%) .
  • Key Differences : Unlike the carbazole derivative, this compound lacks aromatic rigidity and nitrogen heteroatoms, resulting in lower thermal stability and distinct reactivity in electrophilic substitutions.

Trimethyl 5-Bromobenzene-1,2,4-Tricarboxylate (CAS 13124-85-1)

  • Structure : Benzene ring substituted with three methyl esters and a bromine atom .
  • Synthesis : Likely via Friedel-Crafts or nucleophilic aromatic substitution.
  • Spectroscopy :
    • ¹H-NMR : Expected deshielding effects from bromine (δ ~7.5–8.5 ppm for aromatic protons) .
  • Applications : Used as a halogenated intermediate in cross-coupling reactions, unlike carbazole derivatives often employed in optoelectronics .

Trimethyl l-Alkyl-5-(p-Biphenyl)-Δ³-Pyrroline-2,3,4-Tricarboxylate

  • Structure : Pyrroline core with ester groups and biphenyl substituents .
  • Synthesis : Derived from aziridines and dimethyl acetylenedicarboxylate under reflux .
  • Spectroscopy :
    • ¹H-NMR : Long-range coupling constants (J = 45–70 Hz) between C2H and C5H due to conjugated π-systems .

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Core Structure Key Substituents ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm)
This compound Carbazole 1,2,4-COOCH₃ N/A (hypothetical: ~6.8–8.5 aromatic) N/A (expected: ~165–170 COOCH₃)
Trimethyl trans-homoaconitate (1a) Linear alkene 1,2,4-COOCH₃ 2.54 (CH₂), 6.82 (=CH) 166.01–173.08 (COOCH₃)
Trimethyl 5-bromobenzene-1,2,4-tricarboxylate Benzene 1,2,4-COOCH₃, 5-Br ~7.5–8.5 (Ar-H) ~165–170 (COOCH₃)

Table 2: Elemental Analysis

Compound Theoretical (C%) Found (C%) Theoretical (H%) Found (H%)
Trimethyl trans-homoaconitate (1a) 52.17 52.14 6.09 5.93
Trimethyl 5-bromobenzene-1,2,4-tricarboxylate ~35.0* N/A ~2.5* N/A

*Estimated based on molecular formula C₁₂H₁₁BrO₆.

Biological Activity

Trimethyl 9H-carbazole-1,2,4-tricarboxylate is a derivative of carbazole, a compound known for its diverse biological activities. Recent studies have highlighted its potential in various pharmacological applications, including antimicrobial and antitumor properties. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a carbazole core with three carboxylate groups at positions 1, 2, and 4. This configuration is crucial for its biological activity.

Antimicrobial Activity

This compound has shown significant antimicrobial effects against various bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa64
Candida albicans64
Aspergillus flavus64

These results indicate that while the compound is effective against Gram-positive bacteria like S. aureus, it exhibits higher resistance in Gram-negative strains such as E. coli and P. aeruginosa .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies have demonstrated its efficacy against several cancer cell lines.

  • IC50 Values for various cancer cell lines are presented in the following table:
Cell LineIC50 (µg/mL)
A549 (lung carcinoma)5.9
C6 (glioma)25.7
HepG2 (hepatocellular carcinoma)0.6–100

These findings suggest that this compound has promising antitumor activity, particularly against lung and liver cancer cells .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Antitumor Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of topoisomerase II activity .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of S. aureus at concentrations as low as 16 µg/mL. The research emphasized its potential as a lead compound for developing new antibacterial agents .
  • Antitumor Research : Another investigation focused on the cytotoxic effects against A549 lung carcinoma cells. The study reported an IC50 value of 5.9 µg/mL, indicating strong antitumor activity and suggesting further exploration for cancer treatment applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Trimethyl 9H-carbazole-1,2,4-tricarboxylate, and how can reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of tricarboxylate esters under basic conditions. For example, sodium methoxide in methanol at 60°C has been used to cyclize trimethyl butene-tricarboxylate derivatives with yields >85% . Catalyst choice (e.g., tetrabutylammonium bromide, TBAB) and solvent systems (e.g., toluene/water biphasic) are critical for regioselectivity and minimizing side reactions in carbazole functionalization . Recrystallization from ethanol or methanol is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : Focus on methine proton coupling constants (e.g., J4,5J_{4,5}) to identify stereochemistry. Long-range couplings (45–70 Hz) in 1H^1H-NMR indicate A³-pyrroline structures, as observed in related tricarboxylate derivatives .
  • IR : Carboxylate ester C=O stretches (~1705–1775 cm⁻¹) confirm esterification .
  • Elemental Analysis : Validate purity (>98%) and stoichiometry, particularly for detecting trace solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities arising from overlapping signals in NMR spectra of this compound derivatives?

  • Methodology :

  • Use decoupling experiments to isolate coupled protons (e.g., C₄H and C₅H in pyrroline systems) .
  • Compare experimental data with computational predictions (DFT calculations) for chemical shifts and coupling constants.
  • Employ X-ray crystallography to unambiguously assign configurations, as demonstrated for 9-(4-methoxyphenyl)-9H-carbazole derivatives .

Q. What strategies optimize regioselectivity in functionalizing the carbazole moiety without degrading the tricarboxylate ester groups?

  • Methodology :

  • Use protecting groups (e.g., tert-butyl esters) for carboxylates during electrophilic substitution on the carbazole ring.
  • Low-temperature reactions (<0°C) in anhydrous DMF or THF minimize ester hydrolysis.
  • Catalytic systems : Pd/Cu-mediated cross-coupling reactions preserve ester integrity, as shown in analogous carbazole syntheses .

Q. How do reaction conditions influence cis/trans isomerism in this compound derivatives, and how can isomers be differentiated?

  • Methodology :

  • Solvent polarity affects isomer ratios; polar aprotic solvents (e.g., DMF) favor trans-isomers due to steric effects .
  • Chromatographic separation : Use silica gel columns with gradient elution (hexane/ethyl acetate) to resolve cis/trans pairs .
  • VT-NMR : Variable-temperature studies reveal dynamic isomerization barriers via coalescence phenomena .

Q. What are the stability limitations of this compound under varying pH and temperature conditions, and how should storage protocols be designed?

  • Methodology :

  • pH stability : Avoid strong bases (pH >10) to prevent ester hydrolysis. Stability in acidic conditions (pH 3–6) is confirmed for similar tricarboxylates .
  • Thermal stability : Decomposition occurs >150°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Light sensitivity : Carbazole derivatives are prone to photodegradation; use amber vials for long-term storage .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodology :

  • Cross-validate purity using HPLC-MS to detect polymorphic forms or solvates.
  • Replicate synthesis protocols exactly, noting solvent grades and heating rates, which can affect crystallization .
  • Consult crystallographic databases (e.g., CCDC) to compare unit cell parameters with published structures .

Q. What experimental controls are essential when assessing the catalytic activity of derivatives in materials science applications?

  • Methodology :

  • Include blank reactions (no catalyst) and reference catalysts (e.g., Ru(bpy)₃²⁺ for photophysical studies).
  • Quantify quantum yields using integrating sphere methods to compare fluorescence efficiency with literature values .
  • Monitor ester group stability via in situ IR during catalytic cycles to rule out decomposition .

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